molecular formula C19H17FN2OS B7628446 N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

Cat. No.: B7628446
M. Wt: 340.4 g/mol
InChI Key: NMPYLCMDQIENTQ-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-9-10-14(11-15(12)20)22(18(23)13-5-4-6-13)19-21-16-7-2-3-8-17(16)24-19/h2-3,7-11,13H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYLCMDQIENTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluoro-Methylphenyl Group: The 3-fluoro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluoro-methylphenyl halide.

    Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide moiety through an amide coupling reaction using cyclobutanecarboxylic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, “this compound” could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N-phenylcyclobutanecarboxamide
  • N-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)cyclobutanecarboxamide
  • N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide

Uniqueness

“N-(1,3-benzothiazol-2-yl)-N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide” is unique due to the presence of the 3-fluoro-4-methylphenyl group, which may impart distinct chemical and biological properties. This structural feature could influence its reactivity, binding affinity, and overall activity compared to similar compounds.

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